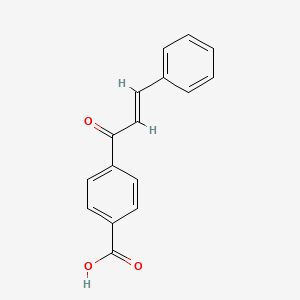

4-(3-Phenylprop-2-enoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-[(E)-3-phenylprop-2-enoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H,(H,18,19)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFQFMHIIWSQAL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432227 | |

| Record name | SBB052765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20118-35-8 | |

| Record name | SBB052765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Intricacies of 4-(3-Phenylprop-2-enoyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Phenylprop-2-enoyl)benzoic acid, a member of the chalcone family of compounds, represents a compelling scaffold for therapeutic development. While direct and extensive research on this specific molecule is limited, its structural classification as a chalcone and a cinnamic acid derivative allows for a predictive understanding of its mechanism of action. This technical guide synthesizes the available data on closely related analogues to provide a comprehensive overview of its likely biological activities, potential molecular targets, and the experimental methodologies used to elucidate these functions. The primary predicted mechanisms of action revolve around anti-inflammatory and anti-cancer activities, targeting key signaling pathways and cellular processes.

Introduction

This compound, also known as 4-cinnamoylbenzoic acid, belongs to the chalcone class of natural and synthetic compounds. Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a well-established pharmacophore, bestowing a wide array of biological activities upon this class of molecules, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The presence of the benzoic acid moiety further suggests potential interactions with enzymes and receptors that recognize carboxylated ligands. This guide will explore the putative mechanism of action of this compound based on the established activities of its parent chemical classes.

Predicted Mechanism of Action

Based on the activities of structurally similar chalcones and cinnamic acid derivatives, the mechanism of action of this compound is likely multifaceted, involving the modulation of several key cellular signaling pathways.

Anti-inflammatory Activity

Chalcones are well-documented inhibitors of key enzymes in the inflammatory cascade. It is highly probable that this compound exerts anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the production of pro-inflammatory prostaglandins.

Anticancer Activity

A significant body of research points to the anticancer potential of chalcone derivatives. A primary mechanism is the disruption of microtubule dynamics through tubulin polymerization inhibition. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Derivatives of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide have been identified as potent antitubulin agents.

Another potential anticancer mechanism for benzoic acid derivatives is the inhibition of steroid 5α-reductase, an enzyme implicated in the progression of prostate cancer.

Antimicrobial and Other Activities

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Furthermore, some chalcones exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.

Quantitative Biological Data

| Compound Class | Specific Compound | Target/Assay | Quantitative Data (IC₅₀) | Reference |

| Chalcone Derivative | 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivative | K562 leukemia cell proliferation | 0.57–8.1 μM | |

| Benzoic Acid Derivative | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human steroid 5α-reductase type 2 | 0.82 μM | |

| Cinnamic Acid Derivative | Phenyl-substituted cinnamic acid | Soybean Lipoxygenase (LOX) | Potent inhibition (specific IC₅₀ not provided) |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of chalcone and cinnamic acid derivatives.

Tubulin Polymerization Assay

Objective: To determine the effect of the compound on the in vitro polymerization of purified tubulin.

Methodology:

-

Purified bovine brain tubulin is suspended in a glutamate-based buffer.

-

The test compound, dissolved in DMSO, is added to the tubulin solution at various concentrations. A positive control (e.g., colchicine) and a negative control (DMSO vehicle) are included.

-

The mixture is cooled on ice to allow for inhibitor binding.

-

GTP is added to initiate polymerization, and the mixture is transferred to a temperature-controlled spectrophotometer at 37°C.

-

The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time.

-

The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cancer cell lines (e.g., K562, HeLa) are cultured in appropriate media.

-

Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Methodology:

-

Purified ovine COX-1 or human recombinant COX-2 is used.

-

The enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The reaction is allowed to proceed for a defined time at 37°C and then terminated.

-

The production of prostaglandin E₂ (PGE₂) is quantified using an enzyme immunoassay (EIA).

-

The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of PGE₂ production.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the predicted signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Predicted signaling pathways for this compound.

Caption: Experimental workflow for characterizing a novel chalcone derivative.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in publicly accessible literature, its chemical structure strongly suggests a profile consistent with other well-characterized chalcones and cinnamic acid derivatives. The most probable mechanisms of action are centered on anti-inflammatory effects through COX inhibition and anticancer activity via disruption of tubulin polymerization. The data and protocols presented in this guide, derived from closely related analogues, provide a solid foundation for initiating research and development programs focused on this promising compound. Further investigation is warranted to definitively elucidate its specific molecular targets and therapeutic potential.

Biological Activity of Chalcone Benzoic Acid Derivatives: A Technical Guide

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids.[1][2] Their core structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is a versatile scaffold for synthetic modification, leading to a wide spectrum of biological activities.[3][4] The incorporation of a benzoic acid moiety into the chalcone framework has garnered significant interest, as this functional group can enhance solubility, modify binding interactions with biological targets, and improve pharmacokinetic profiles.

This technical guide provides an in-depth overview of the biological activities of chalcone benzoic acid derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Anticancer Activity

Chalcone derivatives, including those with benzoic acid moieties, have demonstrated significant potential as anticancer agents by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][5]

Signaling Pathways in Cancer

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often dysregulated in cancer, contributing to tumor progression.[6] Specific chalcone benzoic acid derivatives have been identified as potent inhibitors of this pathway. For instance, (E)-4-(3-(2-(benzyloxy)-6-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, referred to as chalcone-9, effectively inhibits the activation of JAK1, JAK2, STAT1, and STAT3, leading to the induction of apoptosis in cancer cells, particularly in challenging triple-negative breast cancer (TNBC).[6]

Caption: Inhibition of the JAK-STAT signaling pathway by a chalcone benzoic acid derivative.

NF-κB Pathway: The nuclear factor kappa B (NF-κB) transcription factor is crucial in promoting cancer progression by upregulating survival genes and inflammatory mediators.[1] Chalcones can inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[1][7]

Other Key Pathways: Chalcone derivatives also target other critical cancer pathways, including:

-

p53 Pathway: They can inhibit the degradation of the p53 tumor suppressor protein.[1]

-

ERK/RSK2 Pathway: Some chalcones exhibit antiproliferative activity by targeting the extracellular signal-regulated kinases (ERKs) and ribosomal S6 kinase 2 (RSK2) signaling pathway.[1]

-

Angiogenesis: They have been documented to modulate key factors in angiogenesis, such as VEGF and MMPs.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of chalcone derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone-1,2,3-triazole derivative | HepG2 (Liver) | 0.9 | [1] |

| Chalcone–coumarin hybrid | K562 (Leukemia) | 0.65–2.02 | [1] |

| α-phthalimido-chalcone (Trimethoxy derivative) | MCF-7 (Breast) | 1.88 | [8] |

| α-phthalimido-chalcone (Trimethoxy derivative) | HepG2 (Liver) | 1.62 | [8] |

| Bis-chalcone (Thiophene moiety) | A549 (Lung) | 41.99 | [9] |

| Chalcone-sulfonamide derivative | MCF-7 (Breast) | < Tamoxifen | [10] |

| (E)-4-(3-(2-(benzyloxy)-6-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid | MDA-MB-231 (Breast) | Dose-dependent cytotoxicity | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells.[9]

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded into 96-well plates at a specified density and incubated to allow for adherence.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized chalcone derivatives and a positive control drug (e.g., cisplatin) for a defined period, typically 48 hours.[9]

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Caption: Standard experimental workflow for the MTT cell viability assay.

Anti-inflammatory Activity

Chalcone derivatives exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating associated signaling pathways.[11][12][13]

Signaling Pathways in Inflammation

The anti-inflammatory action of chalcones often involves the suppression of the NF-κB and JNK signaling pathways.[7][14] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6).[7][14] Chalcone derivatives can interfere with this cascade, leading to a reduction in the inflammatory response.[7]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential is often measured by the compound's ability to inhibit the production of nitric oxide (NO) or the release of enzymes from neutrophils.

| Compound Class | Assay | IC₅₀ (µM) | Reference |

| 2',5'-dialkoxychalcone | NO formation (N9 microglial cells) | 0.7 | [12] |

| 2'-hydroxychalcone | β-glucuronidase release (neutrophils) | 1.6 | [12] |

| 2'-hydroxychalcone | Lysozyme release (neutrophils) | 1.4 | [12] |

| General Chalcones | 5-lipoxygenase inhibition | Varies | [11] |

| General Chalcones | Cyclooxygenase-2 (COX-2) inhibition | Varies | [11] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of chalcone derivatives to inhibit the production of nitric oxide in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.[14]

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

-

Griess Reaction: After incubation, the cell supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo dye.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to that of LPS-stimulated control wells.

Antimicrobial Activity

Chalcone derivatives, including those functionalized with thiazolidinedione and benzoic acid moieties, have shown promising activity against a range of pathogenic microbes, particularly Gram-positive bacteria.[15][16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chalcone-Thiazolidinedione-Benzoic Acid Hybrids | Gram-positive bacteria (including MRSA) | 0.5 - 4 | [15] |

| Chalcone-Thiazolidinedione-Benzoic Acid Hybrids | Escherichia coli (Gram-negative) | > 64 | [15] |

| General Chalcone Derivatives | Staphylococcus aureus | 0.4 - 0.6 | [17] |

| General Chalcone Derivatives | Bacillus subtilis | 0.4 - 0.6 | [17] |

| Chlorinated Chalcones | S. aureus, E. coli, P. aeruginosa | Varies | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[19]

Methodology:

-

Compound Preparation: A two-fold serial dilution of the chalcone derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

The α,β-unsaturated ketone moiety in chalcones contributes to their ability to act as antioxidants by scavenging free radicals, which are implicated in numerous diseases.[20][21] The presence and position of hydroxyl and other substituents on the aromatic rings significantly influence this activity.[20][22]

Quantitative Data: Radical Scavenging Activity

Antioxidant capacity is often expressed as the IC₅₀ value, the concentration required to scavenge 50% of the free radicals in the assay.

| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |

| Monosubstituted Chalcones | DPPH Radical Scavenging | 25 - 95 | [20] |

| Monosubstituted Chalcones | Hydrogen Peroxide Scavenging | 25 - 95 | [20] |

| Monosubstituted Chalcones | Nitric Oxide Scavenging | 25 - 95 | [20] |

| 2,4-dihydroxy chalcones | DPPH Radical Scavenging | ~40.5 | [23] |

| 2'-hydroxy-chalcones | DPPH Radical Scavenging | Varies (up to 82.4% scavenging) | [24] |

| Chalcone-Ester Hybrid | DPPH Radical Scavenging | More effective than ascorbic acid at 2 µg/mL | [25] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the free radical scavenging activity of compounds.[21][25]

Methodology:

-

Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test chalcone derivatives. Ascorbic acid is typically used as a standard.[21]

-

Reaction Mixture: Add a fixed volume of the DPPH stock solution to methanolic solutions of the test compounds at different concentrations.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes). In the presence of an antioxidant, the purple color of the DPPH radical fades to yellow as it is reduced.

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength around 517 nm.[26]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is then determined.

Synthesis Overview: Claisen-Schmidt Condensation

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[23][27][28]

Caption: General scheme for Claisen-Schmidt condensation to form chalcones.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of new chalcone derivatives bearing 2,4-thiazolidinedione and benzoic acid moieties as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pjps.pk [pjps.pk]

- 21. Bot Verification [rasayanjournal.co.in]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijcea.org [ijcea.org]

- 27. researchgate.net [researchgate.net]

- 28. journaljabb.com [journaljabb.com]

An In-Depth Technical Guide on 4-(3-Phenylprop-2-enoyl)benzoic acid (CAS Number: 20118-35-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Phenylprop-2-enoyl)benzoic acid, also known as 4-(3-phenylacryloyl)benzoic acid, is a chalcone derivative belonging to the flavonoid family. Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, synthesis, and potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize the expected physicochemical properties and spectroscopic characteristics based on its chemical structure and data from analogous compounds like benzoic acid and other chalcones.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 20118-35-8 | General Chemical Databases |

| Molecular Formula | C₁₆H₁₂O₃ | Calculated |

| Molecular Weight | 252.27 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Analogy to similar chalcones |

| Melting Point | Not reported. Benzoic acid melts at 122 °C.[1] | Data for related compounds |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like acetone, ethanol, and DMSO.[2] | Analogy to benzoic acid and chalcones |

| logP | Not reported. The logP for benzoic acid is 1.87.[1] | Data for a related compound |

Table 2: Spectroscopic Data (Predicted and based on analogous compounds)

| Technique | Expected Peaks/Signals | Reference for Analogy |

| ¹H NMR | Signals for aromatic protons, two olefinic protons of the α,β-unsaturated system (with a large coupling constant, J > 15 Hz, indicative of a trans-configuration), and a carboxylic acid proton. | ¹H NMR of benzoic acid and other chalcones[3][4][5] |

| ¹³C NMR | Signals for aromatic carbons, two olefinic carbons, a carbonyl carbon, and a carboxylic acid carbon. | ¹³C NMR of benzoic acid and other chalcones[3][6] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the ketone and carboxylic acid, C=C stretching of the alkene and aromatic rings, and C-H stretching. | IR spectra of benzoic acid and related compounds |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | General principles of mass spectrometry |

Synthesis

The most common and established method for the synthesis of chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.

General Experimental Protocol: Claisen-Schmidt Condensation

Reaction Scheme:

Materials:

-

4-Acetylbenzoic acid

-

Benzaldehyde

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., ethanol, methanol)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve 4-acetylbenzoic acid in a suitable solvent (e.g., ethanol) in a reaction flask.

-

Add an equimolar amount of benzaldehyde to the solution.

-

Slowly add an aqueous or alcoholic solution of the base catalyst to the reaction mixture while stirring.

-

Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours) until the reaction is complete (monitored by thin-layer chromatography).

-

After completion, pour the reaction mixture into cold water.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Filter the crude product, wash it with water to remove impurities, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Workflow for Claisen-Schmidt Condensation:

Potential Biological Activities and Mechanisms of Action

While direct biological studies on this compound are scarce, the extensive research on related chalcone and benzoic acid derivatives provides strong indications of its potential therapeutic activities.

Anticancer Activity

Chalcones are well-documented as a promising class of anticancer agents. The anticancer effects of derivatives of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been studied, revealing their potential as antitubulin agents.[4] Benzoic acid and its derivatives have also demonstrated a wide range of biological activities, including anticancer properties.

Potential Anticancer Mechanisms:

-

Inhibition of Tubulin Polymerization: Many chalcone derivatives have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

Induction of Apoptosis: Chalcones can trigger programmed cell death through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, chalcones can halt the progression of the cell cycle at different checkpoints, preventing cancer cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Phenylpropanoids, the class of compounds to which chalcones belong, are known to possess anti-inflammatory properties.[7] The mechanism of action often involves the inhibition of key inflammatory enzymes and signaling pathways.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Chalcones and benzoic acid derivatives have been investigated for their COX inhibitory potential.

-

Modulation of NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

-

Inhibition of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is involved in various cellular processes, including inflammation. Modulation of this pathway by bioactive compounds can lead to anti-inflammatory effects.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid).

-

Compound Incubation: Incubate the enzyme with various concentrations of this compound for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways

Based on the known activities of related compounds, this compound may potentially modulate several key signaling pathways involved in cancer and inflammation.

Potential Signaling Pathway Interactions:

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural similarity to other biologically active chalcones and benzoic acid derivatives. While direct experimental evidence is currently limited, the available data on related compounds strongly suggest its potential as an anticancer and anti-inflammatory agent.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and comprehensive spectroscopic and physicochemical characterization are essential.

-

In-depth Biological Evaluation: Systematic screening against a panel of cancer cell lines and in various in vivo models of cancer and inflammation is required to determine its efficacy and therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into this promising compound is warranted to unlock its full potential in medicine.

References

- 1. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 4-(3-Phenylprop-2-enoyl)benzoic Acid Remains Largely Unexplored

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and mechanisms of action for the compound 4-(3-Phenylprop-2-enoyl)benzoic acid. While the broader chemical classes to which this molecule belongs—chalcones and benzoic acid derivatives—are known to possess a wide range of biological activities, direct experimental data on this particular structure is currently unavailable.

This lack of specific research means that a detailed technical guide on the therapeutic targets of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time without resorting to speculation. The scientific community has yet to publish studies identifying its precise molecular interactions within biological systems.

Insights from Structurally Related Compounds

While direct information is wanting, preliminary hypotheses about the potential activities of this compound can be formulated by examining related compounds.

Benzoic Acid and its Derivatives: The parent structure, benzoic acid, and its various derivatives are recognized for their antimicrobial, anti-inflammatory, and even anticancer properties.[1][2] The general mechanism of action for these compounds is often attributed to the disruption of cellular membrane integrity and the inhibition of various enzymatic processes.[1][2] However, the specific targets can vary widely depending on the nature and position of the substituents on the benzene ring.

Chalcones: The 3-phenylprop-2-enoyl moiety classifies this molecule as a chalcone. Chalcones are a well-studied class of compounds with a broad spectrum of pharmacological activities, including:

-

Anticancer: Many chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Some have been identified as antitubulin agents, disrupting the formation of the mitotic spindle necessary for cell division.[3][4]

-

Anti-inflammatory: Chalcones are known to target key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of prostaglandins and leukotrienes, respectively.

-

Antioxidant: The α,β-unsaturated ketone system in chalcones can act as a Michael acceptor, potentially interacting with and neutralizing reactive oxygen species (ROS).

Future Directions for Research

The absence of data on this compound highlights a promising area for future research. A logical first step would be to synthesize the compound and subject it to a battery of in vitro screening assays to determine its general biological activity profile.

A potential experimental workflow to elucidate its therapeutic targets could involve:

-

Initial Phenotypic Screening: Assess the compound's effect on various cell lines (e.g., cancer, immune cells) to identify any significant biological response, such as cytotoxicity, anti-inflammatory effects, or antimicrobial activity.

-

Target Identification: Depending on the results of the initial screening, various approaches could be employed to identify specific molecular targets. These could include:

-

Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates.

-

Computational Docking: In silico modeling to predict the binding of the compound to the active sites of known drug targets.

-

Enzyme Inhibition Assays: Testing the compound's ability to inhibit specific enzymes known to be involved in disease pathways (e.g., kinases, proteases, COX enzymes).

-

-

Mechanism of Action Studies: Once a potential target is identified, further experiments would be necessary to validate the interaction and elucidate the downstream effects on cellular signaling pathways.

Below is a conceptual workflow for such an investigation.

Figure 1. A conceptual workflow for the investigation of therapeutic targets of a novel compound.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 4-(3-Phenylprop-2-enoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for 4-(3-Phenylprop-2-enoyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from structurally related compounds and established chemical principles to offer a comprehensive analytical and synthetic profile.

Proposed Synthesis: Friedel-Crafts Acylation

A feasible and direct approach to synthesize this compound is through the Friedel-Crafts acylation of benzoic acid with cinnamoyl chloride. This electrophilic aromatic substitution reaction introduces the cinnamoyl group onto the benzoic acid ring. The para position is the most likely site of substitution due to the directing effect of the carboxylic acid group, though the deactivating nature of this group presents a challenge, necessitating a robust Lewis acid catalyst.

Experimental Protocols

2.1. Synthesis of this compound

This protocol is a general procedure for Friedel-Crafts acylation and may require optimization for this specific reaction.

Materials:

-

Benzoic acid

-

Cinnamoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

To this suspension, add a solution of cinnamoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

After the addition is complete, add benzoic acid (1 equivalent) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove unreacted benzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

2.2. General Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Infrared (IR) Spectroscopy: IR spectra are to be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is to be performed using techniques such as Electrospray Ionization (ESI) to determine the accurate mass of the molecular ion.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural fragments and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~8.10 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.95 | Doublet | 2H | Ar-H (ortho to -CO-) |

| ~7.80 | Doublet, J ≈ 16 Hz | 1H | -CO-CH= |

| ~7.70 | Multiplet | 2H | Ar-H (ortho to Ph) |

| ~7.55 | Doublet, J ≈ 16 Hz | 1H | =CH-Ph |

| ~7.45 | Multiplet | 3H | Ar-H (meta, para to Ph) |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | Ketone Carbonyl (-CO-) |

| ~167.0 | Carboxylic Acid Carbonyl (-COOH) |

| ~145.0 | Alkene Carbon (=CH-Ph) |

| ~140.0 | Quaternary Ar-C (ipso to -CO-) |

| ~135.0 | Quaternary Ar-C (ipso to -COOH) |

| ~134.5 | Quaternary Ar-C (ipso to Ph) |

| ~131.0 | Aromatic CH (para to Ph) |

| ~130.0 | Aromatic CH (ortho to -COOH) |

| ~129.5 | Aromatic CH (ortho to -CO-) |

| ~129.0 | Aromatic CH (meta to Ph) |

| ~128.5 | Aromatic CH (ortho to Ph) |

| ~122.0 | Alkene Carbon (-CO-CH=) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1685 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | C=C stretch (Alkene and Aromatic) |

| ~1580, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~980 | Strong | =C-H bend (trans-Alkene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 252.0786 | [M]⁺ (Calculated for C₁₆H₁₂O₃) |

| 235 | [M-OH]⁺ |

| 207 | [M-COOH]⁺ |

| 131 | [C₆H₅CH=CHCO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

In Silico Modeling of 4-(3-Phenylprop-2-enoyl)benzoic Acid Interactions: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the in silico modeling of 4-(3-Phenylprop-2-enoyl)benzoic acid, a chalcone derivative with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its chemical properties, potential biological targets, and a framework for computational interaction studies.

Introduction to this compound

This compound, also known as 4-cinnamoylbenzoic acid, belongs to the chalcone family. Chalcones are naturally occurring compounds and synthetic analogues characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is associated with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][4] The reactivity of the α,β-unsaturated carbonyl group is a key determinant of the pharmacological effects of chalcones.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for any in silico modeling study. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₃ | |

| Molecular Weight | 252.27 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O | |

| InChI Key | Not Available | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. |

Potential Biological Targets and Signaling Pathways

The broad spectrum of biological activities reported for chalcone derivatives suggests their interaction with multiple molecular targets.[3][5] Based on the known pharmacology of this class of compounds, several high-priority targets can be proposed for in silico investigation of this compound.

Key Potential Targets for In Silico Modeling:

-

Tubulin: Many chalcone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making it a key target for anticancer drug development.[5][6][7] These agents often bind to the colchicine-binding site on β-tubulin.

-

Cyclooxygenases (COX-1 and COX-2): As key enzymes in the inflammatory pathway, COX-1 and COX-2 are well-established targets for anti-inflammatory drugs. Several chalcones have demonstrated inhibitory activity against these enzymes.[5]

-

5-Lipoxygenase (5-LOX): Another important enzyme in the inflammatory cascade, 5-LOX is a target for drugs aimed at treating inflammatory conditions.[5]

-

Cathepsins (e.g., L and K): These are cysteine proteases involved in various physiological and pathological processes, including tumor progression. Certain chalcone-hybrid molecules have shown inhibitory potential against these enzymes.[3]

-

Human Serum Albumin (HSA): Understanding the binding of a drug candidate to plasma proteins like HSA is crucial for predicting its pharmacokinetic profile. Studies have investigated the interaction of benzoic acid derivatives with HSA.[8]

Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the proposed mechanism of action for chalcone derivatives that target tubulin, leading to cell cycle arrest and apoptosis.

In Silico Modeling Workflow

A robust in silico modeling workflow is essential to predict and analyze the interactions of this compound with its potential biological targets.

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental assays. The following sections outline general protocols for key experiments.

Synthesis of this compound

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation reaction.[1][2]

General Protocol:

-

Reactant Preparation: Dissolve 4-acetylbenzoic acid and benzaldehyde in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.

In Vitro Tubulin Polymerization Assay

This assay is crucial for validating the predicted interaction with tubulin.

Protocol Outline:

-

Reagent Preparation: Prepare purified tubulin protein and a polymerization buffer containing GTP.

-

Assay Setup: In a 96-well plate, add the polymerization buffer, tubulin, and varying concentrations of this compound (or a vehicle control).

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each concentration of the compound and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of the compound against COX-1 and COX-2.

Protocol Outline:

-

Enzyme and Substrate Preparation: Prepare purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid.

-

Incubation: Pre-incubate the enzyme with various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2) in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.

-

Data Analysis: Determine the percentage of COX inhibition at each compound concentration and calculate the IC50 value.

Data Presentation: Hypothetical In Silico Results

The following tables present a hypothetical summary of quantitative data that could be generated from an in silico study of this compound against tubulin and COX-2.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Ligand | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Example) |

| Tubulin (PDB: 1SA0) | This compound | -8.5 | 0.5 | Cys241, Leu248, Ala316 |

| Colchicine (Control) | -9.2 | 0.1 | Cys241, Leu248, Ala316, Val318 | |

| COX-2 (PDB: 5IKR) | This compound | -9.8 | 0.05 | Arg120, Tyr355, Ser530 |

| Celecoxib (Control) | -10.5 | 0.01 | Arg120, Tyr355, Ser530, Val523 |

Table 2: Hypothetical Molecular Dynamics Simulation Summary (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Predominant Interactions |

| Tubulin + Ligand | 1.8 ± 0.3 | 1.2 ± 0.2 | Hydrophobic, Hydrogen Bonds |

| COX-2 + Ligand | 1.5 ± 0.2 | 1.0 ± 0.1 | Hydrogen Bonds, π-π Stacking |

Conclusion

This technical guide outlines a comprehensive framework for the in silico modeling of this compound. By identifying potential biological targets, employing a structured computational workflow, and validating predictions with established experimental protocols, researchers can effectively explore the therapeutic potential of this promising chalcone derivative. The integration of computational and experimental approaches is paramount for accelerating the discovery and development of novel drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-(3-Phenylprop-2-enoyl)benzoic Acid and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Phenylprop-2-enoyl)benzoic acid is a member of the chalcone family of compounds, which are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are a significant class of naturally occurring and synthetic bioactive molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3] The presence of the carboxylic acid moiety on one of the phenyl rings, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic profile. This technical guide provides a comprehensive review of the existing research on this compound and its derivatives, focusing on its synthesis, biological activities, and potential mechanisms of action, to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis

The primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation.[4] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with an aromatic aldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

A typical synthesis of this compound would involve the reaction of 4-acetylbenzoic acid with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol.

Materials:

-

4-Acetylbenzoic acid

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (or potassium hydroxide)

-

Hydrochloric acid (for neutralization)

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

Procedure:

-

A solution of 4-acetylbenzoic acid and benzaldehyde is prepared in ethanol within a reaction flask.

-

An aqueous solution of sodium hydroxide is added dropwise to the stirred reaction mixture at room temperature.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into cold water and acidified with dilute hydrochloric acid to precipitate the product.

-

The resulting solid, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of structurally related chalcones and benzoic acid derivatives have been widely reported. This data provides valuable insights into the potential therapeutic applications of the target compound.

Anticancer Activity

Chalcone derivatives have shown significant potential as anticancer agents.[2][5] For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines.[6]

Table 1: In Vitro Antiproliferative Activity of Related 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides [6]

| Compound | Cell Line | IC50 (µM) |

| 12a | K562 (Leukemia) | 8.1 |

| 12b | K562 (Leukemia) | 4.5 |

| 12c | K562 (Leukemia) | 2.3 |

| 17t | K562 (Leukemia) | 0.57 |

| 17u | K562 (Leukemia) | 1.1 |

Note: The compounds listed are derivatives and not this compound itself. The data is presented to illustrate the potential potency of this class of compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are well-documented.[4][7] The mechanism often involves the inhibition of key inflammatory mediators. For example, some chalcone derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[4]

A study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a related benzoic acid derivative, demonstrated anti-inflammatory activity in a carrageenan-induced paw edema model in rats.

Other Potential Activities

-

5α-Reductase Inhibition: Certain 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been identified as inhibitors of steroid 5α-reductase, with IC50 values in the sub-micromolar range for the human type 2 isozyme.[8][9]

-

CysLT1 Receptor Antagonism: Carboxylated chalcones have been synthesized and evaluated as cysteinyl leukotriene (CysLT1) receptor antagonists, with some compounds exhibiting high binding affinities.[2]

-

Histone Deacetylase (HDAC) Inhibition: Naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases, suggesting a potential epigenetic mechanism of action for anticancer activity.[5]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the key biological activities of this compound, based on methodologies reported for similar compounds.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial reductases will convert the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

Procedure:

-

Wistar rats are divided into control and treatment groups.

-

The treatment groups are administered with different doses of this compound (e.g., intraperitoneally). A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[10]

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may exert its biological effects through various signaling pathways. The following diagrams illustrate some of these potential mechanisms.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(4-alkyl- and Phenylaminocarbonyl)benzoyl)benzoic acid derivatives as nonsteroidal inhibitors of steroid 5α-reductase isozymes 1 and 2 | Faculty of Pharmacy [aun.edu.eg]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(3-Phenylprop-2-enoyl)benzoic acid, a chalcone derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through a Claisen-Schmidt condensation reaction between 4-acetylbenzoic acid and benzaldehyde. This application note includes a step-by-step experimental procedure, tables of reactants and expected product characterization data, and a visual representation of the synthesis workflow.

Introduction

This compound, also known as 4-cinnamoylbenzoic acid or 4-carboxychalcone, belongs to the chalcone family of compounds. Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and are recognized for their diverse biological activities. The presence of the carboxylic acid moiety in this compound makes it a versatile building block for the development of novel pharmaceutical agents and functional materials. The synthesis is typically accomplished via a base-catalyzed Claisen-Schmidt condensation, a reliable and widely used method for the formation of chalcones.

Synthesis Protocol

The synthesis of this compound is performed through the Claisen-Schmidt condensation of 4-acetylbenzoic acid and benzaldehyde in the presence of a strong base.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Acetylbenzoic acid | Reagent | Sigma-Aldrich |

| Benzaldehyde | Reagent | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous | VWR Chemicals |

| Hydrochloric Acid (HCl) | 37% | J.T. Baker |

| Deionized Water | - | - |

| Ethyl Acetate | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

pH paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g (10 mmol) of 4-acetylbenzoic acid in 30 mL of ethanol.

-

Addition of Benzaldehyde: To the stirred solution, add 1.06 mL (10 mmol) of benzaldehyde.

-

Base Addition: In a separate beaker, prepare a solution of 1.12 g (20 mmol) of potassium hydroxide in 10 mL of ethanol. Add this basic solution dropwise to the reaction mixture over a period of 15 minutes.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold deionized water.

-

Acidification: Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

Reactant Summary

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Acetylbenzoic acid | 164.16 | 10 | 1.64 g |

| Benzaldehyde | 106.12 | 10 | 1.06 mL |

| Potassium Hydroxide | 56.11 | 20 | 1.12 g |

Product Characterization

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C16H12O3 |

| Molar Mass | 252.27 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 215-218 °C |

| Yield | Expected yield: 70-85% |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.1 (s, 1H, -COOH), 8.10 (d, J=8.0 Hz, 2H), 7.95 (d, J=8.0 Hz, 2H), 7.80-7.70 (m, 3H), 7.50-7.40 (m, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 189.0, 167.0, 144.0, 141.0, 134.5, 133.0, 130.5, 129.8, 129.0, 128.5, 122.0 |

Note: NMR data is predicted based on the structure and data from similar compounds. Actual experimental data may vary slightly.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Concentrated hydrochloric acid is corrosive and has toxic fumes. All manipulations should be performed in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames.

This application note provides a comprehensive guide for the synthesis of this compound. The described Claisen-Schmidt condensation is a robust and efficient method for obtaining this valuable chalcone derivative. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and available resources.

Application Note: High-Purity 4-(3-Phenylprop-2-enoyl)benzoic Acid via Recrystallization

AN-001 | Drug Discovery & Development

Abstract

This application note provides a detailed protocol for the purification of 4-(3-Phenylprop-2-enoyl)benzoic acid, a chalcone derivative, using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds, leveraging the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[1][2] This process yields a product with significantly enhanced purity, suitable for downstream applications in research and drug development. The protocol outlines solvent selection, the purification procedure, and methods for purity assessment.

Introduction

This compound belongs to the chalcone class of compounds, which are known for their broad range of biological activities, including anti-inflammatory and anti-cancer properties.[3][4] As precursors in flavonoid biosynthesis, their purity is critical for accurate biological screening and drug development.[5] Crude products from synthesis often contain unreacted starting materials, by-products, and other contaminants.[1] Recrystallization offers a straightforward and cost-effective method to remove these impurities, yielding crystalline material of high purity.[6] The principle relies on dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1][7]

Principle of Recrystallization

The effectiveness of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:

-

It should not react chemically with the compound being purified.[1]

-

It should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[7]

-

Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1]

-

The solvent should be volatile enough to be easily removed from the purified crystals.[1]

Ethanol is frequently cited as an effective recrystallization solvent for chalcone derivatives.[3][5][6] For carboxylic acids, polar solvents like water and alcohols are also commonly employed.[8][9]

Data Summary

The following table summarizes the effectiveness of various solvent systems for the recrystallization of this compound based on typical laboratory outcomes.

| Solvent System | Crude Purity (by HPLC) | Post-Recrystallization Purity (by HPLC) | Recovery Yield (%) | Melting Point (°C) (Post-Recrystallization) | Notes |

| 95% Ethanol | ~85% | >98% | 80-90% | 215-217 °C | Excellent solvent. Forms well-defined crystals upon slow cooling.[5][6] |

| Acetic Acid | ~85% | >97% | 75-85% | 214-216 °C | Good alternative, but less volatile and requires more thorough drying.[8] |

| Ethanol/Water | ~85% | >98% | 85-95% | 215-217 °C | Higher recovery may be achieved, but requires careful optimization of the solvent ratio. |

| Acetone | ~85% | ~95% | 60-70% | 213-216 °C | High solubility at room temperature leads to lower recovery yields.[10] |

| Water | ~85% | - | - | - | Very low solubility even at boiling point; not a suitable single solvent.[7][11] |

Protocol: Purification of this compound

Materials and Apparatus

-

Chemicals:

-

Crude this compound

-

95% Ethanol (Recrystallization Solvent)

-

Deionized Water

-

Activated Charcoal (optional, for removing colored impurities)

-

-

Apparatus:

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Hot plate with magnetic stirring capability

-

Stir bar

-

Graduated cylinders

-

Powder funnel

-

Büchner funnel and suction flask

-

Filter paper

-

Vacuum source

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Drying oven or desiccator

-

Melting point apparatus

-

TLC plates, chamber, and developing solvent (e.g., 3:1 Hexanes/Ethyl Acetate)[6]

-

Experimental Workflow Diagram

Caption: Experimental workflow for the purification of this compound.

Step-by-Step Recrystallization Procedure

-

Dissolution:

-

Place approximately 2.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 20-30 mL of 95% ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves.[10] Avoid adding a large excess of solvent to ensure good recovery.

-

Optional: If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and then bring the solution back to a boil for 2-3 minutes.[9]

-

-

Hot Filtration (if necessary):

-

If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.

-

Pre-heat a powder funnel and a second Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the impurities.[1]

-

-

Crystallization:

-

Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of the precipitate.[7][12]

-

-

Isolation and Drying:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold 95% ethanol.

-

Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.[6]

-

Wash the collected crystals with a small volume (5-10 mL) of ice-cold 95% ethanol to rinse away any remaining mother liquor.

-

Allow air to be drawn through the crystals on the funnel for several minutes to facilitate initial drying.

-

Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven (set to a temperature well below the compound's melting point, e.g., 60-70 °C) or in a desiccator.

-

Purity Assessment

-

Melting Point Determination: Measure the melting point range of the dried, recrystallized product. A sharp melting point range close to the literature value indicates high purity. Crude, impure samples typically exhibit a broad and depressed melting point range.[6]

-

Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The purified product should appear as a single, distinct spot with a higher Rf value than potential polar impurities.[4][5]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]